molecular formula C10H10ClF4N B15308438 3-[4-Fluoro-2-(trifluoromethyl)phenyl]azetidine hydrochloride

3-[4-Fluoro-2-(trifluoromethyl)phenyl]azetidine hydrochloride

Cat. No.: B15308438
M. Wt: 255.64 g/mol
InChI Key: AGDQGOWICXSHFI-UHFFFAOYSA-N
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Description

3-[4-Fluoro-2-(trifluoromethyl)phenyl]azetidine hydrochloride is a chemical compound with the molecular formula C10H11ClF3N. It is a research chemical primarily used in pharmaceutical testing and other scientific research applications . The compound features a unique structure with a trifluoromethyl group and a fluoro-substituted phenyl ring, making it an interesting subject for various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-Fluoro-2-(trifluoromethyl)phenyl]azetidine hydrochloride typically involves the reaction of 4-fluoro-2-(trifluoromethyl)benzylamine with azetidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the azetidine ring .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[4-Fluoro-2-(trifluoromethyl)phenyl]azetidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

3-[4-Fluoro-2-(trifluoromethyl)phenyl]azetidine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry for method development and validation.

    Biology: Investigated for its potential biological activities and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[4-Fluoro-2-(trifluoromethyl)phenyl]azetidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-Fluoro-2-(trifluoromethyl)phenyl]azetidine hydrochloride is unique due to its azetidine ring structure combined with the fluoro and trifluoromethyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C10H10ClF4N

Molecular Weight

255.64 g/mol

IUPAC Name

3-[4-fluoro-2-(trifluoromethyl)phenyl]azetidine;hydrochloride

InChI

InChI=1S/C10H9F4N.ClH/c11-7-1-2-8(6-4-15-5-6)9(3-7)10(12,13)14;/h1-3,6,15H,4-5H2;1H

InChI Key

AGDQGOWICXSHFI-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=C(C=C(C=C2)F)C(F)(F)F.Cl

Origin of Product

United States

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